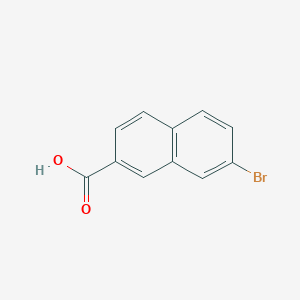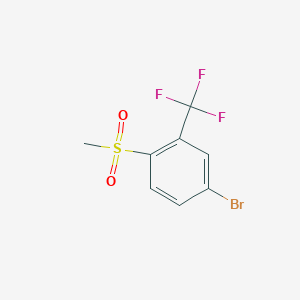
4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene
Übersicht
Beschreibung
The compound "4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene" is a brominated benzene derivative with additional functional groups of methylsulfonyl and trifluoromethyl. These substituents are known to influence the reactivity and physical properties of the benzene ring, making it a potentially valuable intermediate for various chemical syntheses and applications in materials science.
Synthesis Analysis
The synthesis of brominated benzene derivatives can involve halogenation reactions under acidic conditions, as demonstrated in the preparation of 1-Bromo-3,5-bis(trifluoromethyl)benzene, which was selectively prepared by treating 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in strongly acidic media . This suggests that a similar approach could be used for synthesizing the compound , with appropriate adjustments to the starting materials and reaction conditions to introduce the methylsulfonyl group.
Molecular Structure Analysis
X-ray diffraction (XRD) analysis has been employed to investigate the crystal structures of various brominated benzene derivatives, revealing details about their geometrical parameters and intermolecular interactions, such as hydrogen bonds and halogen bonds . These studies provide insights into how the substituents on the benzene ring can affect the overall molecular conformation and packing in the solid state.
Chemical Reactions Analysis
Brominated benzene compounds can participate in a variety of chemical reactions. For instance, they can be used as starting materials for organometallic synthesis, forming intermediates such as phenylmagnesium, phenyllithium, and phenylcopper species, which are useful for further synthetic transformations . Additionally, the presence of a bromo group can facilitate annulation reactions to form heterocyclic compounds, as seen with bromoethylsulfonium salt reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by their substituents. For example, the presence of a trifluoromethyl group can impart unique redox properties, as observed in the electrochemical measurements of bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives . The steric configuration of substituents can also affect the compound's fluorescence properties, with some brominated benzenes exhibiting aggregation-induced emission (AIE) characteristics . The intermolecular interactions, such as C–H···O hydrogen bonds and Br···O halogen bonds, play a role in stabilizing the structure and can influence the melting and boiling points of these compounds .
Wissenschaftliche Forschungsanwendungen
Eigenschaften
IUPAC Name |
4-bromo-1-methylsulfonyl-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2S/c1-15(13,14)7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWJDMOGILQESS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624662 | |
| Record name | 4-Bromo-1-(methanesulfonyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene | |
CAS RN |
300356-32-5 | |
| Record name | 4-Bromo-1-(methylsulfonyl)-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300356-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(methanesulfonyl)-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

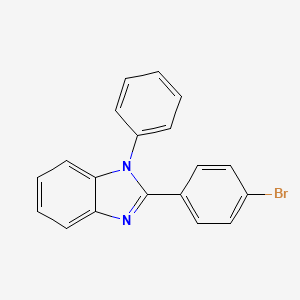
![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)
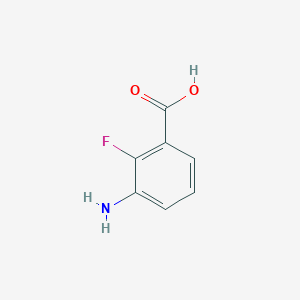
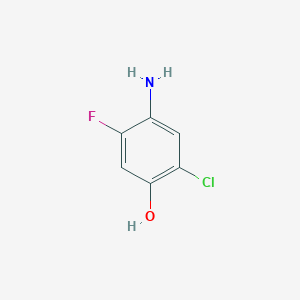
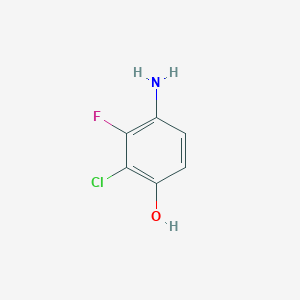
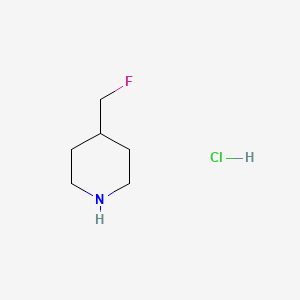
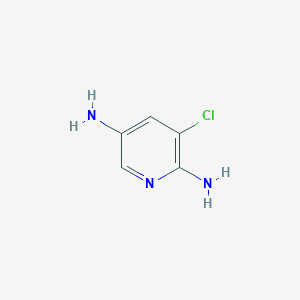
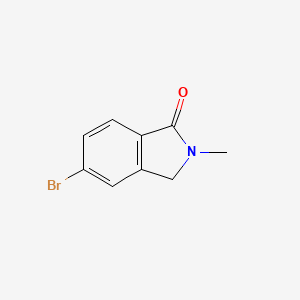
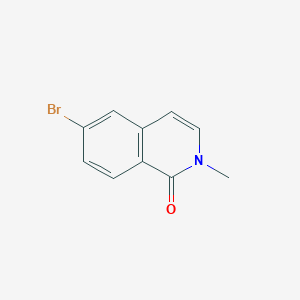
![2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B1290049.png)
![8-(Bromomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1290052.png)
![6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1290054.png)

